molecular formula C20H16N4O4S B2657598 methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-44-0

methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2657598
CAS No.: 897734-44-0
M. Wt: 408.43
InChI Key: ZXUJQSKCXDNXNB-ATJXCDBQSA-N
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Description

Methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyanobenzoyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid using a chlorinating agent . This intermediate is then reacted with 2-aminothiophenol to form the benzothiazole ring. The acetamido group is introduced through acetylation, and the final esterification step involves the reaction with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12(25)22-15-7-8-16-17(9-15)29-20(24(16)11-18(26)28-2)23-19(27)14-5-3-13(10-21)4-6-14/h3-9H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJQSKCXDNXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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